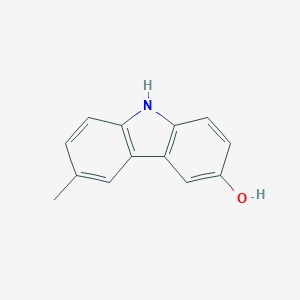
1-(3-氯丙氧基)-4-甲氧基苯
描述
1-(3-Chloropropoxy)-4-methoxybenzene is an organic compound with the molecular formula C10H13ClO2 It is a derivative of benzene, featuring a methoxy group (-OCH3) at the para position and a 3-chloropropoxy group (-OCH2CH2CH2Cl) at the meta position
科学研究应用
1-(3-Chloropropoxy)-4-methoxybenzene has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of various pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. It is used in the study of enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals, polymers, and resins. It is also used as a precursor in the synthesis of surfactants and emulsifiers.
作用机制
Target of Action
The primary targets of 1-(3-Chloropropoxy)-4-methoxybenzene are insect odorant binding proteins and/or acetylcholinesterase . These proteins play a crucial role in the nervous system of insects, where odorant binding proteins are involved in the detection of environmental chemicals, and acetylcholinesterase is responsible for the termination of nerve impulses by breaking down the neurotransmitter acetylcholine.
Mode of Action
1-(3-Chloropropoxy)-4-methoxybenzene interacts with its targets by forming stable complexes . This interaction can inhibit the normal function of the target proteins, leading to changes in the physiological processes of the insects.
Biochemical Pathways
The affected pathways are those involved in the detection of environmental chemicals and the transmission of nerve impulses in insects. The inhibition of odorant binding proteins can disrupt the insects’ ability to detect food sources or mates, while the inhibition of acetylcholinesterase can lead to an overaccumulation of acetylcholine, causing continuous nerve impulses that can lead to paralysis or death .
Result of Action
The molecular and cellular effects of 1-(3-Chloropropoxy)-4-methoxybenzene’s action include the disruption of normal physiological processes in insects, potentially leading to paralysis or death . It’s worth noting that some derivatives of this compound have been found to be less toxic to human cells than the naturally-derived starting materials , suggesting potential for selective toxicity.
准备方法
Synthetic Routes and Reaction Conditions: 1-(3-Chloropropoxy)-4-methoxybenzene can be synthesized through the alkylation of 4-methoxyphenol with 3-chloropropyl chloride in the presence of a base such as potassium carbonate (K2CO3) in an aprotic solvent like acetonitrile (CH3CN). The reaction typically proceeds under reflux conditions, ensuring the complete conversion of the starting materials to the desired product.
Industrial Production Methods: Industrial production of 1-(3-Chloropropoxy)-4-methoxybenzene follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The product is then purified using techniques such as distillation or recrystallization to achieve the desired purity.
化学反应分析
Types of Reactions: 1-(3-Chloropropoxy)-4-methoxybenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom in the 3-chloropropoxy group can be substituted by nucleophiles such as hydroxide ions (OH-) or amines (NH2-), leading to the formation of corresponding alcohols or amines.
Oxidation: The methoxy group can be oxidized to form a carbonyl group (C=O), resulting in the formation of 4-methoxybenzaldehyde or 4-methoxybenzoic acid.
Reduction: The aromatic ring can undergo reduction reactions to form cyclohexane derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas (H2).
Major Products:
Nucleophilic Substitution: Formation of 3-hydroxypropoxy or 3-aminopropoxy derivatives.
Oxidation: Formation of 4-methoxybenzaldehyde or 4-methoxybenzoic acid.
Reduction: Formation of cyclohexane derivatives.
相似化合物的比较
4-Methoxyphenol: Lacks the 3-chloropropoxy group, making it less reactive in nucleophilic substitution reactions.
1-(3-Chloropropoxy)-4-fluorobenzene: Contains a fluorine atom instead of a methoxy group, leading to different chemical reactivity and biological activity.
4-(3-Chloropropoxy)phenol: Similar structure but with a hydroxyl group instead of a methoxy group, affecting its solubility and reactivity.
Uniqueness: 1-(3-Chloropropoxy)-4-methoxybenzene is unique due to the presence of both a methoxy group and a 3-chloropropoxy group, which confer distinct chemical and biological properties
属性
IUPAC Name |
1-(3-chloropropoxy)-4-methoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClO2/c1-12-9-3-5-10(6-4-9)13-8-2-7-11/h3-6H,2,7-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJZQJMFKQYZZAT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCCCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details









体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














